5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide
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Overview
Description
5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H14ClNO4S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, an ethoxy group, and a hydroxyphenyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzenesulfonamides.
Scientific Research Applications
5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide
- 5-Chloro-2-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide
- 5-Chloro-2-methoxy-N-(4-hydroxyphenyl)benzenesulfonamide
Comparison
Compared to its similar compounds, 5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide is unique due to the specific positioning of the ethoxy and hydroxyphenyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)16-11-4-6-12(17)7-5-11/h3-9,16-17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLSVRUKSMFZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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